molecular formula C3H7IMg B14134653 Propylmagnesium iodide CAS No. 10557-57-0

Propylmagnesium iodide

Cat. No.: B14134653
CAS No.: 10557-57-0
M. Wt: 194.30 g/mol
InChI Key: WSXQQSNWMUCPSF-UHFFFAOYSA-M
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Description

Propylmagnesium iodide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is typically used as a nucleophile in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylmagnesium iodide is prepared by reacting propyl iodide with magnesium metal in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C3H7I+MgC3H7MgI\text{C}_3\text{H}_7\text{I} + \text{Mg} \rightarrow \text{C}_3\text{H}_7\text{MgI} C3​H7​I+Mg→C3​H7​MgI

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface, which helps in the formation of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Propylmagnesium iodide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Reduction: Can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions

    Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Esters: Reacts with esters to form tertiary alcohols.

    Epoxides: Opens epoxides to form alcohols.

Major Products

    Alcohols: The primary products of reactions with carbonyl compounds.

    Amines: Formed from the reduction of nitriles.

    Hydrocarbons: Formed from reactions with alkyl halides.

Scientific Research Applications

Propylmagnesium iodide is used extensively in scientific research, particularly in organic chemistry. Its applications include:

    Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.

    Material Science: Used in the preparation of organometallic compounds that are precursors to various materials.

    Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.

Mechanism of Action

The mechanism of action of propylmagnesium iodide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. The general mechanism can be summarized as follows:

    Formation of the Grignard Reagent: The reaction of propyl iodide with magnesium forms this compound.

    Nucleophilic Attack: The carbon atom in this compound attacks the electrophilic carbon in a carbonyl compound.

    Formation of Alkoxide: The nucleophilic attack results in the formation of an alkoxide intermediate.

    Protonation: The alkoxide is protonated to form the final alcohol product.

Comparison with Similar Compounds

Propylmagnesium iodide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium chloride. it has unique properties due to the propyl group:

    Methylmagnesium Bromide: More reactive due to the smaller size of the methyl group.

    Phenylmagnesium Chloride: Less reactive due to the electron-withdrawing nature of the phenyl group.

List of Similar Compounds

  • Methylmagnesium Bromide (CH₃MgBr)
  • Ethylmagnesium Bromide (C₂H₅MgBr)
  • Phenylmagnesium Bromide (C₆H₅MgBr)
  • Butylmagnesium Chloride (C₄H₉MgCl)

This compound stands out due to its balanced reactivity and the versatility of the propyl group in various synthetic applications.

Properties

CAS No.

10557-57-0

Molecular Formula

C3H7IMg

Molecular Weight

194.30 g/mol

IUPAC Name

magnesium;propane;iodide

InChI

InChI=1S/C3H7.HI.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

WSXQQSNWMUCPSF-UHFFFAOYSA-M

Canonical SMILES

CC[CH2-].[Mg+2].[I-]

Origin of Product

United States

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